3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Regiochemistry Medicinal Chemistry Kinase Inhibitor Design

Essential building block for CDK8 inhibitor synthesis (MSC2530818). The 5-carboxylic acid moiety enables amide coupling for kinase SAR studies. Substitution with regioisomers or esters invalidates the target pharmacophore. Specified 3-methyl group affects lipophilicity and binding. Procure only CAS 1118787-14-6 for validated medicinal chemistry.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1118787-14-6
Cat. No. B1361035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1118787-14-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
InChIKeyLXSNZLZWYNZHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 1118787-14-6): Core Procurement & Structural Baseline


3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1118787-14-6) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a carboxylic acid moiety at the 5-position and a methyl group at the 3-position . Its molecular formula is C8H7N3O2, with a molecular weight of 177.16 g/mol and a reported melting point range of 337–339°C [1]. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting CDK8 and has been identified as an intermediate in the synthesis of MSC2530818, a selective CDK8 inhibitor . Commercial availability exists from multiple vendors with typical purity specifications of 95% to >99% .

Why 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Generic substitution fails for 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid because subtle modifications to the pyrazolopyridine scaffold—such as alteration of the substitution pattern at the 1-, 3-, 4-, or 5-positions, or substitution of the carboxylic acid with esters or amides—profoundly alter both the compound's physicochemical properties and its utility as a synthetic intermediate. Specifically, the 5-carboxylic acid group is essential for downstream amide coupling reactions in medicinal chemistry programs targeting kinase inhibitors [1]. Compounds lacking this functional group at the 5-position (e.g., unsubstituted pyrazolo[3,4-b]pyridines) or bearing alternative substituents cannot participate in the same synthetic transformations. Furthermore, the 3-methyl substitution distinguishes this compound from unsubstituted pyrazolo[3,4-b]pyridine-5-carboxylic acids, affecting electronic properties, tautomeric equilibria, and the lipophilicity of the resulting pharmacophores [2]. The specific CAS 1118787-14-6 is a documented intermediate in the synthesis of MSC2530818, a selective CDK8 inhibitor ; substitution with a structurally similar but chemically distinct pyrazolopyridine carboxylic acid (e.g., 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid or 5-carboxylic acid derivatives lacking the 3-methyl group) would yield a different final compound with unvalidated biological activity.

Quantitative Differentiation Evidence: 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid vs. Structural Analogs


Positional Isomer Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomers

The 5-carboxylic acid regioisomer (CAS 1118787-14-6) provides a distinct synthetic vector compared to the 4-carboxylic acid isomer. In the pyrazolo[3,4-b]pyridine system, the carboxylic acid at the 5-position enables amide bond formation that directs substituents toward solvent-exposed regions in kinase inhibitor binding modes, while the 4-carboxylic acid isomer positions substituents differently within the ATP-binding pocket [1]. This regioisomeric difference is critical: medicinal chemistry programs developing CDK8 and TRK inhibitors have specifically utilized the 5-carboxylic acid scaffold .

Regiochemistry Medicinal Chemistry Kinase Inhibitor Design

Lipophilicity and Tautomeric Profile Comparison: 3-Methyl vs. Unsubstituted Pyrazolo[3,4-b]pyridine-5-carboxylic Acid

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1118787-14-6) has a calculated LogP of 0.96450 and a topological polar surface area (TPSA) of 78.87 Ų . The presence of the 3-methyl substituent increases lipophilicity compared to the unsubstituted parent compound 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, which has a lower calculated LogP. Pyrazolo[3,4-b]pyridines exist in two tautomeric forms (1H- and 2H-), and the 3-methyl substitution influences the tautomeric equilibrium, favoring the 2H-tautomer form under certain conditions [1]. This affects both solubility and reactivity in subsequent transformations.

Physicochemical Properties Tautomerism Drug Design

Synthetic Route Compatibility: Carboxylic Acid vs. Ester Derivatives for Downstream Amidation

The free carboxylic acid form (CAS 1118787-14-6) is directly compatible with standard amide coupling conditions using HATU, EDC/HOBt, or similar reagents, whereas the corresponding methyl ester derivative requires an additional hydrolysis step before amidation or alternative ester-amide exchange protocols . In the synthesis of CDK8 inhibitor MSC2530818, the carboxylic acid intermediate (CAS 1118787-14-6) is employed directly for amide bond formation without requiring a separate ester hydrolysis step .

Synthetic Chemistry Amide Coupling Building Block Strategy

Commercial Availability and Purity Specification Benchmarking

Multiple vendors supply CAS 1118787-14-6 with purity specifications ranging from 95% to >99% [1]. Pricing and availability data indicate that the compound is a niche building block with limited but stable supply from specialty chemical suppliers. Vendor-reported melting point is 337–339°C [2], providing a key quality control metric.

Procurement Vendor Comparison Quality Specification

Validated Application Scenarios for 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Procurement


Synthesis of CDK8 Inhibitor MSC2530818 and Related Kinase Inhibitors

This compound serves as a documented intermediate in the synthesis of MSC2530818, a selective inhibitor of cyclin-dependent kinase 8 (CDK8) . The 5-carboxylic acid moiety undergoes amide coupling with appropriate amine-containing fragments to construct the final pharmacophore. Researchers developing CDK8 inhibitors for oncology applications should procure CAS 1118787-14-6 specifically, as alternative regioisomers or ester derivatives will not yield the identical final compound .

Structure-Activity Relationship (SAR) Studies of Pyrazolopyridine-Based Kinase Inhibitors

The 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is a privileged template for kinase inhibitor development . Medicinal chemistry teams exploring SAR around the pyrazolopyridine core require this specific building block to systematically vary amide substituents at the 5-position while maintaining the 3-methyl substitution that influences lipophilicity and binding site complementarity .

Building Block for Phosphodiesterase (PDE) Inhibitor Libraries

Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been explored as phosphodiesterase inhibitors . The 5-carboxylic acid serves as a versatile handle for introducing diverse amine fragments via amide bond formation. Procurement of CAS 1118787-14-6 enables access to this chemical space for high-throughput screening campaigns targeting PDE enzymes.

Reference Standard for Analytical Method Development and Impurity Profiling

With a well-defined melting point of 337–339°C and established analytical characterization data (InChIKey: LXSNZLZWYNZHEH-UHFFFAOYSA-N) , this compound can serve as a reference standard for HPLC method development, LC-MS calibration, or as an impurity marker in pharmaceutical process chemistry. Its availability at multiple purity grades (95% to >99%) enables selection of appropriate quality for the intended analytical purpose .

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